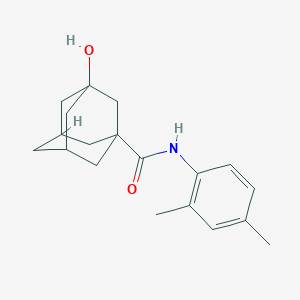
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione, also known as DIET, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications.
Mechanism of Action
The exact mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione is not yet fully understood, but it is believed to act through a number of different pathways. One possible mechanism involves the inhibition of calcium channels, which can lead to a decrease in neurotransmitter release and a reduction in neuronal activity. Another possible mechanism involves the modulation of GABA receptors, which can lead to an increase in inhibitory neurotransmission and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications. For example, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to have potent antioxidant activity, which may make it useful for studying the role of oxidative stress in various disease processes. Additionally, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to have anti-inflammatory activity, which may make it useful for studying the role of inflammation in various disease processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione in scientific research is its high degree of purity and stability. This makes it a reliable tool for studying the mechanisms of action of various biological processes. Additionally, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione is relatively easy to synthesize and has a low cost, which makes it accessible to a wide range of researchers. However, one limitation of using 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione in lab experiments is that it can be toxic at high concentrations, which may limit its usefulness in certain applications.
Future Directions
There are many potential future directions for research involving 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione. One promising area of research involves the use of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione as a tool for studying the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione may be useful for studying the role of oxidative stress and inflammation in various disease processes. Finally, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione may have potential applications in the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione can be achieved through a number of different methods, depending on the desired purity and yield of the final product. One common method involves the reaction of 2-(chloromethyl)-3,4-dihydro-1H-isoquinolinium chloride with ethyl isothiocyanate and sodium azide in the presence of a palladium catalyst. This reaction produces 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione in high yield and with a high degree of purity.
Scientific Research Applications
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione as a tool for studying the mechanisms of action of various biological processes. For example, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been used to study the role of calcium channels in neurotransmitter release, as well as the role of GABA receptors in the regulation of neuronal activity.
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-2-17-10-15-18(14(17)19)11-16-8-7-12-5-3-4-6-13(12)9-16/h3-6,10H,2,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIAAZVSSFMJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN(C1=S)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B7462083.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7462101.png)


![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)
![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)
![2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7462127.png)





![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)